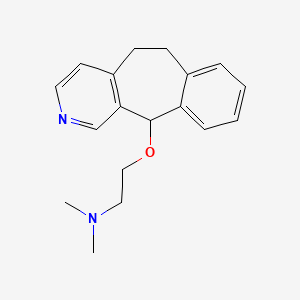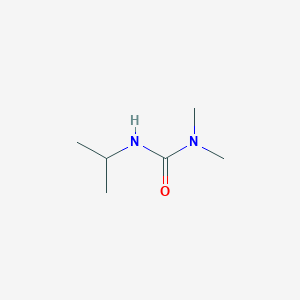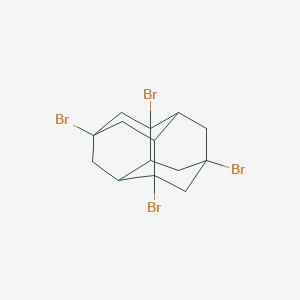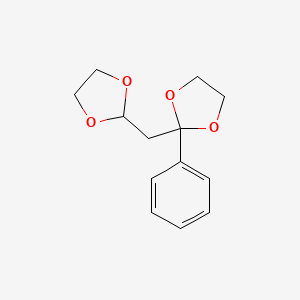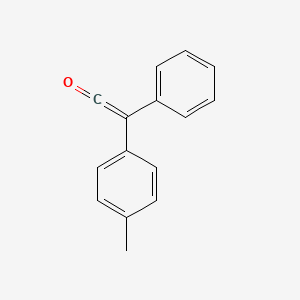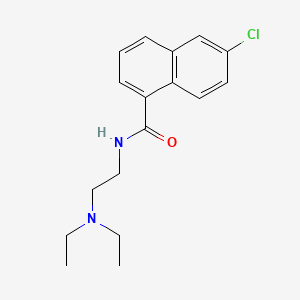
1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, featuring a carboxamide group at the first position and a chloro substituent at the sixth position. The compound also includes a diethylaminoethyl group attached to the nitrogen atom of the carboxamide. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Naphthalene undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the carboxamide.
Chlorination: The naphthalene ring is chlorinated at the sixth position.
Alkylation: The carboxamide nitrogen is alkylated with diethylaminoethyl chloride to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diethylaminoethyl group enhances its ability to penetrate cell membranes, facilitating its interaction with intracellular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- can be compared with other naphthalene derivatives, such as:
1-Naphthalenecarboxamide: Lacks the chloro and diethylaminoethyl groups, resulting in different chemical properties.
6-Chloro-1-naphthalenecarboxamide: Similar but without the diethylaminoethyl group, affecting its biological activity.
Naphthalene-1-carboxamide, N-(2-(diethylamino)ethyl)-: Similar but without the chloro group, leading to different reactivity.
The unique combination of functional groups in 1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- imparts distinct properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
32421-47-9 |
|---|---|
Molekularformel |
C17H21ClN2O |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
6-chloro-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H21ClN2O/c1-3-20(4-2)11-10-19-17(21)16-7-5-6-13-12-14(18)8-9-15(13)16/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
NHBNZCISKRZZMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC=CC2=C1C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


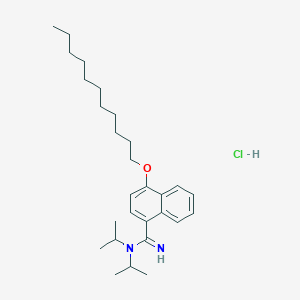
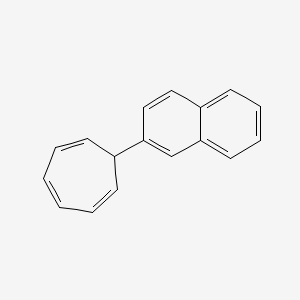
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
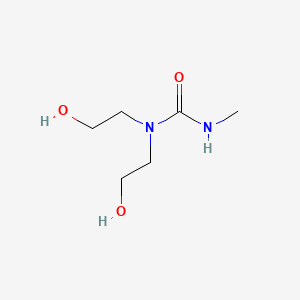
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
